5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one
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Overview
Description
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the formation of nucleic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable amino and methoxy-substituted precursor, the compound can be synthesized through a series of condensation and cyclization reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, specific solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of substituted pyrimidines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways that influence cellular processes, such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-methoxypyrimidine: Similar in structure but with different substitution patterns.
5,6-Diamino-2-methylpyrimidin-4(3H)-one: Lacks the methoxy group, leading to different chemical properties.
Uniqueness
5,6-Diamino-2-methoxy-3-methylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
85357-27-3 |
---|---|
Molecular Formula |
C6H10N4O2 |
Molecular Weight |
170.17 g/mol |
IUPAC Name |
5,6-diamino-2-methoxy-3-methylpyrimidin-4-one |
InChI |
InChI=1S/C6H10N4O2/c1-10-5(11)3(7)4(8)9-6(10)12-2/h7-8H2,1-2H3 |
InChI Key |
GWRBKNYYOZTNMW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=C(N=C1OC)N)N |
Origin of Product |
United States |
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